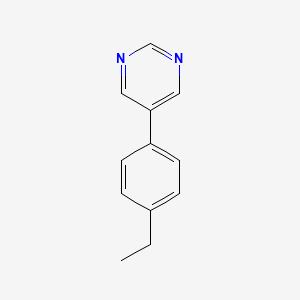

5-(4-Ethylphenyl)pyrimidine

Beschreibung

5-(4-Ethylphenyl)pyrimidine derivatives are a class of heterocyclic compounds characterized by a pyrimidine core substituted with a 4-ethylphenyl group at the 5-position. A prominent example is 5-(4-Ethylphenyl)pyrimidin-2-ol (CAS 100142-27-6, C₁₂H₁₂N₂O), which features a hydroxyl group at the 2-position . This compound serves as a versatile intermediate in medicinal chemistry due to its ability to participate in hydrogen bonding and its moderate polarity, which influences pharmacokinetic properties such as solubility and membrane permeability.

Eigenschaften

Molekularformel |

C12H12N2 |

|---|---|

Molekulargewicht |

184.24 g/mol |

IUPAC-Name |

5-(4-ethylphenyl)pyrimidine |

InChI |

InChI=1S/C12H12N2/c1-2-10-3-5-11(6-4-10)12-7-13-9-14-8-12/h3-9H,2H2,1H3 |

InChI-Schlüssel |

BXMWTZSHGOOMNO-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC=C(C=C1)C2=CN=CN=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethylphenyl)pyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-ethylbenzaldehyde and 2-aminopyrimidine.

Condensation Reaction: The 4-ethylbenzaldehyde undergoes a condensation reaction with 2-aminopyrimidine in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.

Cyclization: The Schiff base is then cyclized under acidic conditions to yield 5-(4-Ethylphenyl)pyrimidine.

Industrial Production Methods

Industrial production of 5-(4-Ethylphenyl)pyrimidine may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Ethylphenyl)pyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

Oxidation: Pyrimidine N-oxides.

Reduction: Reduced pyrimidine derivatives.

Substitution: Functionalized pyrimidine derivatives with various substituents.

Wissenschaftliche Forschungsanwendungen

5-(4-Ethylphenyl)pyrimidine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists due to its ability to interact with biological macromolecules.

Industry: The compound is utilized in the production of agrochemicals, dyes, and materials with specific electronic properties.

Wirkmechanismus

The mechanism of action of 5-(4-Ethylphenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an antagonist or agonist, modulating signal transduction processes.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Alkyl Chain Variations

- 2-(4-Ethylphenyl)-5-propylpyrimidine (CAS 98495-11-5): Structure: The ethylphenyl group is at the 2-position, and a propyl chain replaces the hydroxyl group at the 5-position. Applications: Likely used in agrochemical or CNS-targeting drug design .

5-(4-Ethylphenyl)-3-(trifluoromethyl)pyrazole (C₁₂H₁₁F₃N₂):

Fused-Ring Derivatives

- 7-Amino-5-(4-ethylphenyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine: Structure: Oxazolo ring fused at the 5,4-position of pyrimidine, with an amino group at the 7th position. Biological Activity: Demonstrated 40% higher cytokinin-like activity than the control kinetin in plant growth assays, attributed to the amino group’s nucleophilic interactions .

7-Chloro-5-(4-ethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine (5e) :

- Structure : Triazolo ring fused to pyrimidine, with a chloro substituent at the 7-position.

- Synthesis : Prepared via POCl₃-mediated chlorination of the hydroxyl precursor .

- Applications : Exhibits anti-tubercular activity, likely due to chloro-induced electrophilicity targeting mycobacterial enzymes .

Functional Group Modifications

5-(4-Ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid :

- 5-(4-Ethylphenyl)-3-phenylimidazolidin-2,4-dione (IM-3): Structure: Imidazolidinone core instead of pyrimidine, with phenyl and ethylphenyl substituents.

Comparative Data Table

Key Research Findings

- Bioactivity : Triazolo- and oxazolo-pyrimidines show superior target engagement compared to simple pyrimidines due to fused-ring rigidity and substituent effects .

- Solubility : Hydroxyl or carboxylic acid groups improve aqueous solubility, critical for oral bioavailability .

- Electrophilic Reactivity : Chloro and trifluoromethyl groups enhance electrophilic character, facilitating covalent binding to biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.